molecular formula C23H22N4O3S B7694597 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide

Cat. No.: B7694597
M. Wt: 434.5 g/mol
InChI Key: QNHPAHUWWPVJLI-UHFFFAOYSA-N
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Description

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide is a complex organic compound that features a combination of oxadiazole, thiazole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide typically involves multiple steps. One common method involves the reaction of 2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The phenoxy group is introduced through a nucleophilic substitution reaction, and the thiazole ring is formed via a cyclization reaction involving a thioamide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide involves its interaction with specific molecular targets. The oxadiazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]acetamide apart is its combination of oxadiazole, thiazole, and phenoxy groups, which confer unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-14(2)18-13-31-23(24-18)25-20(28)12-29-19-11-7-6-10-17(19)22-26-21(27-30-22)16-9-5-4-8-15(16)3/h4-11,13-14H,12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHPAHUWWPVJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC(=CS4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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